molecular formula C18H15N3O B5425699 2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}quinoline

2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}quinoline

Cat. No.: B5425699
M. Wt: 289.3 g/mol
InChI Key: NJZBBHSSXSZLBE-UHFFFAOYSA-N
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Description

Pyridine and quinoline are both valuable nitrogen-based heterocyclic compounds. They are present in a large number of naturally occurring bioactive compounds and are widely used in drug designing and development in pharmaceuticals, as well as precursors to agrochemicals and chemical-based industries .


Synthesis Analysis

Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with an appropriate substrate under optimum conditions, resulting in a Schiff base as a product . There are also various synthetic approaches to quinoline derivatives, such as the Ptzinger quinoline synthesis .


Chemical Reactions Analysis

Pyridine acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation . For quinoline, there are several synthesis protocols have been reported in the literature for the construction of this scaffold .

Mechanism of Action

While the specific mechanism of action for “2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}quinoline” is not available, pyridine-based Schiff bases show very strong binding abilities towards various cations and anions .

Future Directions

The future directions in the field of heterocyclic compounds like pyridine and quinoline involve the development of new synthesis methods and the exploration of their biological activities .

Properties

IUPAC Name

(3-pyridin-4-ylazetidin-1-yl)-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18(17-6-5-14-3-1-2-4-16(14)20-17)21-11-15(12-21)13-7-9-19-10-8-13/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZBBHSSXSZLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3C=C2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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